Chemical structure and molecular weight of Sulbactam EP Impurity D
Chemical structure and molecular weight of Sulbactam EP Impurity D
An In-depth Analysis of its Chemical Identity, Pharmacopoeial Control, and Formation Pathway for Researchers and Drug Development Professionals
Sulbactam, a potent β-lactamase inhibitor, plays a crucial role in modern combination antibiotic therapies. Its efficacy, however, is intrinsically linked to its purity. Among the potential process-related and degradation impurities, Sulbactam EP Impurity D warrants particular attention due to its specified status in the European Pharmacopoeia (EP). This technical guide provides a detailed examination of Sulbactam EP Impurity D, offering insights into its chemical structure, molecular weight, analytical detection as per pharmacopoeial standards, and its likely synthetic origin.
Chemical Structure and Molecular Properties
Sulbactam EP Impurity D is chemically identified as (2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1][2][3] It is also commonly known by its synonyms, 6β-Bromopenicillanic acid and Sulbactam USP Related Compound D.[][5] The presence of a bromine atom at the 6-position of the penam nucleus is the defining structural feature that differentiates it from the active pharmaceutical ingredient, sulbactam.
The stereochemistry at the C5 and C6 positions is critical to its identity. The (6R) configuration indicates that the bromine atom is in the β-orientation, a key structural aspect.
Table 1: Chemical and Physical Properties of Sulbactam EP Impurity D
| Property | Value | Source(s) |
| IUPAC Name | (2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [1][3] |
| Synonyms | 6β-Bromopenicillanic acid, Sulbactam USP Related Compound D | [][5] |
| Molecular Formula | C₈H₁₀BrNO₃S | [1][3] |
| Molecular Weight | 280.14 g/mol | [1][3] |
| CAS Number (Free Acid) | 26631-90-3 | [1] |
| CAS Number (Potassium Salt) | 4027-64-9 | [5] |
| CAS Number (Sodium Salt) | 73335-78-1 | [5] |
Below is a diagram illustrating the logical relationship between Sulbactam and its Impurity D, highlighting the key structural difference.
Caption: Key structural differences between Sulbactam and Impurity D.
Pharmacopoeial Control and Analytical Methodology
The European Pharmacopoeia provides a stringent framework for the control of impurities in Sulbactam Sodium.[6][7] Sulbactam EP Impurity D is listed as a specified impurity, necessitating its monitoring and quantification in the drug substance.
European Pharmacopoeia HPLC Method for Related Substances
The official method for the determination of Sulbactam and its related substances, including Impurity D, is High-Performance Liquid Chromatography (HPLC). The method is designed to be stability-indicating, capable of separating the active ingredient from its potential impurities.
Table 2: HPLC Parameters as per European Pharmacopoeia Monograph for Sulbactam Sodium (2209)
| Parameter | Specification |
| Stationary Phase | Octadecylsilyl silica gel for chromatography (C18) |
| Mobile Phase | Solution A: 2.72 g/L solution of potassium dihydrogen phosphate adjusted to pH 4.0 with dilute phosphoric acid.Solution B: A mixture of acetonitrile and Solution A. |
| Flow Rate | 1.0 mL/min |
| Detection | UV Spectrophotometer at 215 nm |
| Injection Volume | 20 µL |
| Relative Retention Time | Impurity D has a relative retention of approximately 2.0 with reference to sulbactam (retention time ≈ 2.5 min).[7] |
To ensure the correct identification of the impurity peak, the European Pharmacopoeia mandates the use of "Sulbactam for peak identification CRS (Chemical Reference Substance)," which is a mixture containing Sulbactam and its specified impurities, including Impurity D.[6] This reference standard is crucial for system suitability and peak assignment.
Experimental Protocol: HPLC Analysis
The following is a step-by-step protocol derived from the pharmacopoeial method for the analysis of Sulbactam and its impurities.
-
Preparation of Solutions:
-
Solution A (Mobile Phase Component): Accurately weigh 2.72 g of potassium dihydrogen phosphate and dissolve in 1000 mL of water. Adjust the pH to 4.0 using dilute phosphoric acid.
-
Test Solution: Suspend 77.0 mg of the Sulbactam Sodium sample in 2 mL of acetonitrile, sonicate for approximately 5 minutes, and then dilute to 100.0 mL with Solution A.[7]
-
Reference Solution (e) for Peak Identification: Dissolve 8 mg of Sulbactam for peak identification CRS in 1 mL of acetonitrile, sonicate for about 5 minutes, and dilute to 10 mL with a mixture of 2 mL of acetonitrile and 98 mL of Solution A.[7]
-
-
Chromatographic System:
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
The system suitability is confirmed by injecting the reference solution and ensuring adequate resolution between the specified impurities and the main component.
-
-
Analysis:
-
Inject 20 µL of the test solution and the reference solutions into the chromatograph.
-
Record the chromatograms and identify the peak corresponding to Sulbactam EP Impurity D based on its relative retention time and by comparison with the chromatogram of the reference solution (e).
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The following diagram outlines the workflow for the analytical control of Sulbactam EP Impurity D.
Caption: HPLC workflow for the identification and quantification of Impurity D.
Formation and Synthetic Origin
Understanding the potential formation pathways of Sulbactam EP Impurity D is critical for controlling its levels in the final drug substance. The structure of Impurity D, 6β-Bromopenicillanic acid, strongly suggests its origin as a process-related impurity from the synthesis of sulbactam.
The synthesis of sulbactam often starts from 6-aminopenicillanic acid (6-APA). A common synthetic route involves the diazotization of the 6-amino group, followed by bromination to introduce a bromine atom at the 6-position. This process can lead to the formation of both 6α- and 6β-bromopenicillanic acids.[2][8] While subsequent steps in the sulbactam synthesis involve oxidation of the sulfur atom to a sulfone and removal of the bromine, incomplete reactions or side reactions can result in the carryover of 6β-bromopenicillanic acid as an impurity.
The following diagram illustrates a plausible synthetic pathway leading to the formation of Sulbactam EP Impurity D.
Caption: Synthetic pathway illustrating the potential origin of Impurity D.
Furthermore, the stability of sulbactam itself is a consideration. While the primary degradation pathway for β-lactam antibiotics is hydrolysis of the β-lactam ring, the potential for other degradation routes under specific stress conditions (e.g., light, heat, pH) should not be entirely dismissed, although the synthetic route is the most probable source of Impurity D.[9][10]
Conclusion
Sulbactam EP Impurity D is a critical quality attribute of Sulbactam Sodium that is closely monitored by regulatory bodies. A thorough understanding of its chemical nature, a robust analytical method for its control as outlined in the European Pharmacopoeia, and knowledge of its likely synthetic origin are paramount for ensuring the quality, safety, and efficacy of sulbactam-containing pharmaceutical products. This guide provides drug development professionals and researchers with the foundational knowledge required to effectively manage this specific impurity throughout the drug development lifecycle.
References
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British Pharmacopoeia. Sulbactam Sodium. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Synthesis of analogues of 6β-bromopenicillanic acid and penicillanic acid S,S-dioxide. Part 1. Synthesis of 3α-derivatives of 6β-bromo-2,2-dimethylpenam and 2,2-dimethylpenam S,S-dioxide. [Link]
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European Pharmacopoeia. Sulbactam sodium - Print Preview. [Link]
- Google Patents. CA1158639A - 6-bromopenicillanic acid sulfone.
- Google Patents. US4203993A - 6α-Bromopenicillanic acid sulfone.
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Knott-Hunziker, V., et al. 6 beta-Bromopenicillanic acid inactivates beta-lactamase I. FEBS Letters, vol. 99, no. 1, 1979, pp. 59-61. [Link]
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PI & PI Biotech Inc. Sulbactam EP Impurity D. [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. Development and Validation of Analytical Methods for Simultaneous Determination of Meropenem and Sulbactam Sodium in Combined Pharmaceutical Dosage Form. [Link]
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